molecular formula C12H19NO2 B12500753 N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide

N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide

Cat. No.: B12500753
M. Wt: 209.28 g/mol
InChI Key: WYHWKKINPMEWRQ-KTMJHZKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,3S,7s)-5-hydroxytricyclo[3311~3,7~]dec-2-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of specific intermediates under controlled conditions to form the tricyclic core, followed by functionalization to introduce the hydroxy and acetamide groups. The reaction conditions often require the use of catalysts, such as copper, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the tricyclic structure or the acetamide group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of acetamide derivatives.

Scientific Research Applications

N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide is unique due to its specific tricyclic structure and the presence of both hydroxy and acetamide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-[(1S,3R)-5-hydroxy-2-adamantyl]acetamide

InChI

InChI=1S/C12H19NO2/c1-7(14)13-11-9-2-8-3-10(11)6-12(15,4-8)5-9/h8-11,15H,2-6H2,1H3,(H,13,14)/t8?,9-,10+,11?,12?

InChI Key

WYHWKKINPMEWRQ-KTMJHZKESA-N

Isomeric SMILES

CC(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)O

Canonical SMILES

CC(=O)NC1C2CC3CC1CC(C3)(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.